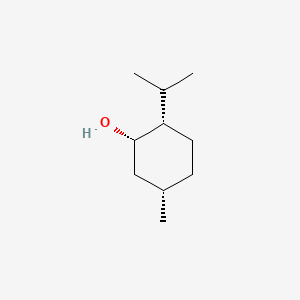

(-)-Neoisomenthol

説明

Contextualizing Monoterpenoid Alcohols in Natural Product Chemistry

Monoterpenoids represent a vast and structurally diverse class of natural products, characterized by their C10 isoprenoid skeleton, derived from two isoprene (B109036) units. They are ubiquitous in the plant kingdom, forming the primary constituents of essential oils, which are responsible for the characteristic aromas and flavors of many plants wikipedia.orgfrontiersin.orgnih.govbohrium.comnih.govuou.ac.in. These compounds play crucial roles in plant physiology, including defense against herbivores and pathogens, and in mediating interactions with the environment frontiersin.orgnih.govmdpi.com.

Within this broad class, monoterpenoid alcohols, such as menthol (B31143) and its isomers, are of particular significance. They are widely utilized across various industries, including pharmaceuticals, cosmetics, food and beverage, and perfumery, owing to their distinctive sensory properties and biological activities wikipedia.orgbohrium.commdpi.comchemicalbook.com. The study of monoterpenoid alcohols in natural product chemistry involves understanding their biosynthesis, extraction, purification, and structural elucidation, often within the context of complex mixtures found in plant extracts uou.ac.inacs.orgglobalresearchonline.net.

Significance of Chirality in Terpenoid Stereoisomers

Chirality is a fundamental concept in the study of terpenoids, as many of these molecules possess one or more chiral centers. A chiral center is an atom (typically carbon) bonded to four different groups, leading to the existence of stereoisomers – molecules with the same molecular formula and connectivity but different spatial arrangements of atoms nsf.govwikipedia.orgscribd.com. These stereoisomers can exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not enantiomers).

The significance of chirality in terpenoids cannot be overstated, as different stereoisomers often exhibit markedly distinct physical, chemical, and biological properties nsf.govscribd.comconicet.gov.arontosight.airesearchgate.net. For instance, enantiomers of a compound may have different odors, tastes, or pharmacological activities, even though they are mirror images of each other. Diastereomers, by definition, possess different physical properties such as melting points, boiling points, and solubilities conicet.gov.aracs.org. Menthol, with its three chiral centers, exemplifies this complexity, theoretically existing as eight different stereoisomers (four pairs of enantiomers) conicet.gov.arrsc.orgwikipedia.orgfrontiersin.org. (-)-Neoisomenthol is one such stereoisomer, and understanding its specific spatial arrangement is critical for differentiating its properties from those of other menthol isomers.

Research Trajectories for this compound within Menthol Stereoisomeric Studies

Research concerning this compound is predominantly situated within the broader investigation of menthol stereoisomers. Studies typically focus on its isolation, synthesis, characterization, and comparative analysis with other isomers, such as (-)-menthol, (-)-isomenthol, and (-)-neomenthol. Key research trajectories include:

Synthesis and Stereoselective Production: Academic efforts have explored various synthetic routes to obtain specific menthol stereoisomers, including this compound. These methods often involve catalytic hydrogenation of menthone-isomenthone mixtures or enzymatic reduction processes, aiming for high stereoselectivity to yield pure isomers . Controlling reaction conditions, catalysts, and employing enzymatic pathways are critical for achieving desired stereoisomeric outcomes .

Analytical Characterization and Separation: Differentiating and quantifying individual menthol stereoisomers in complex mixtures is a significant analytical challenge. Techniques such as gas chromatography (GC), particularly with specialized chiral stationary phases, and nuclear magnetic resonance (NMR) spectroscopy are employed to achieve baseline separation and structural confirmation nih.gov. Advanced methods like Principal Component Analysis (PCA) biplots have also been used to correlate the presence of specific isomers with observed biological activities .

Comparative Property Studies: A substantial body of research compares the physical and sensory properties of menthol stereoisomers. For example, studies have characterized the distinct sensory profiles of isomers, noting that this compound exhibits higher "earthy," "musty," and "camphoraceous" notes compared to the dominant "fresh" and "cool" sensations associated with (-)-menthol . Furthermore, research into the interaction of menthol stereoisomers with biological targets, such as TRPM8 receptors, reveals differences in their activation and the resulting physiological sensations, with this compound generally showing higher cooling thresholds than (-)-menthol frontiersin.org.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-GUBZILKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@H](C1)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364934 | |

| Record name | AC1LVZOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

196 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-78-1, 491-02-1, 64282-88-8 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Neoisomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Neoisomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoisomenthol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064282888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AC1LVZOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOISOMENTHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SNM7D2SFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOISOMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JE64OEH7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Occurrence and Biosynthesis of Neoisomenthol

Natural Sources and Abundance

Role in Essential Oils of Mentha Species(-)-Neoisomenthol, often referred to in scientific literature as neoisomenthol (B150136) or d-neoisomenthol, is a naturally occurring constituent found in the essential oils of various Mentha species. Its presence is most notably documented in Mentha piperita (peppermint). The composition of essential oils from Mentha species is highly variable, influenced by factors such as species, cultivar, geographical origin, and environmental conditions.

In Mentha piperita, neoisomenthol has been identified as a component of the essential oil, though typically in lower concentrations compared to its more abundant stereoisomers like menthol (B31143) and menthone. For instance, in certain varieties of M. piperita, such as 'chocolate mint', d-neoisomenthol has been quantified at levels up to 14.35%. researchgate.netmdpi.com Other studies report a broader range for neoisomenthol in M. piperita essential oils, generally between 0.2% and 1.5%. mdpi.comencyclopedia.pub It has also been detected in the essential oil of fresh peppermint leaves, where it constituted approximately 2.37% of the volatile compounds. tandfonline.com Beyond M. piperita, neoisomenthol has also been reported in trace amounts in cornmint oil and peppermint oil from specific regions. thegoodscentscompany.com

Comparative Analysis with Other Menthol Stereoisomers in Plant ExtractsThe essential oils of Mentha species are complex mixtures characterized by a diverse array of monoterpenoids, including several stereoisomers of menthol.researchgate.netmdpi.comencyclopedia.pubfield-crops.orgkirj.eejddtonline.infonih.govIn Mentha piperita, the primary components are typically (-)-menthol and menthone. However, other isomers such as isomenthone (B49636), neomenthol (B8682525), and neoisomenthol are also present in varying proportions, contributing to the overall chemical profile and sensory characteristics of the oil.researchgate.netmdpi.comencyclopedia.pubkirj.eejddtonline.infonih.gov

Comparative analyses highlight the relative abundance of these isomers. For example, in M. piperita, (-)-menthol content can range significantly from 38% to 70%, mdpi.com while isomenthone may be present at 1.5% to 10%, mdpi.com and neomenthol levels can vary from 0.1% to 6.5%. encyclopedia.pubnih.gov Neoisomenthol, as noted, typically appears in the lower percentage range, often between 0.2% and 1.5%. mdpi.comencyclopedia.pub Studies examining M. piperita from different geographical locations reveal substantial variations in the concentrations of these isomers, underscoring the dynamic nature of plant secondary metabolism. kirj.eejddtonline.info

Table 1: Representative Composition of Essential Oils from Mentha piperita This table illustrates the presence and relative abundance of neoisomenthol alongside other key monoterpenoid isomers found in Mentha piperita essential oils, showcasing the compositional diversity.

| Mentha Species/Variety | Component | Percentage (%) | Source Citation |

| M. piperita (Chocolate Mint) | d-Neoisomenthol | 14.35 | researchgate.netmdpi.com |

| M. piperita (General) | Neoisomenthol | 0.2 – 1.5 | mdpi.comencyclopedia.pub |

| M. piperita (Fresh Leaves) | Neoisomenthol | 2.37 | tandfonline.com |

| M. piperita (General) | (-)-Menthol | 38 – 70 | mdpi.com |

| M. piperita (Fresh Leaves) | Menthol | 44.39 | tandfonline.com |

| M. piperita (Chocolate Mint) | Menthol | 17.27 | researchgate.net |

| M. piperita (General) | Isomenthone | 1.5 – 10 | mdpi.com |

| M. piperita (Fresh Leaves) | Menthone | 15.36 | tandfonline.com |

| M. piperita (Chocolate Mint) | Menthol | 17.27 | researchgate.net |

| M. piperita (General) | Menthone | 0.4 – 35 | mdpi.com |

| M. piperita (Chocolate Mint) | Pulegone (B1678340) | 10.74 | researchgate.net |

| M. piperita (General) | Pulegone | Traces – 7 | mdpi.com |

| M. piperita (Fresh Leaves) | Menthofuran | 10.27 | tandfonline.com |

| M. piperita (General) | Menthofuran | 0.1 – 21 | mdpi.com |

| M. piperita (Fresh Leaves) | Limonene (B3431351) | 1.87 | tandfonline.com |

| M. piperita (General) | Limonene | 0.6 – 4.5 | mdpi.com |

| M. piperita (Fresh Leaves) | Menthyl acetate (B1210297) | 4.78 | tandfonline.com |

| M. piperita (General) | Menthyl acetate | 0 – 20 | mdpi.com |

| M. piperita (Fresh Leaves) | 1,8-Cineole | 5.81 | tandfonline.com |

Enzymatic Pathways in Monoterpenoid Biosynthesis

Precursor Compounds and Metabolic Intermediates

Upstream Biosynthetic Steps (e.g., from Limonene, Pulegone)The biosynthesis of neoisomenthol is integrated into the broader monoterpenoid metabolic network of Mentha plants, originating from fundamental isoprenoid precursors.acs.orgchemicalbook.comfrontiersin.orgpnas.orgnih.govpnas.orgThe pathway typically commences with the formation of geranyl diphosphate (B83284), a universal precursor for monoterpenes. This molecule is then cyclized by the enzyme (-)-limonene (B1674923) synthase to yield (-)-limonene.acs.orgchemicalbook.comfrontiersin.orgnih.govpnas.org

Following cyclization, (-)-limonene undergoes hydroxylation, commonly catalyzed by cytochrome P450 enzymes, to produce (-)-trans-isopiperitenol. chemicalbook.comfrontiersin.orgnih.govpnas.org A series of subsequent enzymatic transformations, including oxidation and reduction reactions, lead to intermediates such as (-)-isopiperitenone (B1197589) and (+)-cis-isopulegone. frontiersin.org

A key intermediate in this cascade is (+)-pulegone, which is formed through the isomerization of (+)-cis-isopulegone. frontiersin.orgpnas.org (+)-Pulegone acts as a critical branch-point metabolite, being converted by various reductase enzymes into the ketone precursors (-)-menthone (B42992) and (+)-isomenthone. acs.orgchemicalbook.comfrontiersin.orgpnas.org For example, an ene-reductase enzyme, such as NtDBR from Nicotiana tabacum, can reduce (+)-pulegone to yield both menthone and isomenthone. acs.org These ketone intermediates, particularly (+)-isomenthone, are then enzymatically reduced, as described above, to produce the corresponding alcohol isomers, including neoisomenthol. nih.govbiocrick.comacs.orgchemicalbook.com

Compound List:

this compound

(-)-Menthol

(+)-Isomenthone

(+)-Neoisomenthol

D-Neoisomenthol

Menthone

Isomenthone

Neomenthol

(-)-Limonene

(+)-Pulegone

(-)-Menthone

(+)-Isomenthone

(-)-trans-Isopiperitenol

(-)-Isopiperitenone

(+)-cis-Isopulegone

(+)-cis-isopulegone isomerase

(-)-Menthone:(-)-(3R)-menthol reductase (MMR)

(-)-Menthone:(+)-(3S)-neomenthol reductase (MNMR)

Ene-reductase (NtDBR)

Menthol dehydrogenase

Menthone:(-)-(3R)-menthol reductase

(-)-Limonene synthase

Cytochrome P450 enzymes

1,8-Cineole

Menthyl acetate

Menthofuran

Chemical and Chemoenzymatic Synthesis Methodologies for Neoisomenthol

Total Synthesis Approaches

Total synthesis strategies for (-)-neoisomenthol focus on building the molecule from simpler precursors with precise control over the stereochemistry at its three chiral centers.

Stereoselective Reduction Strategies

A key step in many synthetic routes involves the stereoselective reduction of ketone precursors, such as (+)-isomenthone, to yield the desired alcohol isomer.

Reduction of (+)-Isomenthone using LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that has been employed for the reduction of (+)-isomenthone to this compound. One reported synthesis achieved a 67% yield of this compound from (+)-isomenthone using LiAlH₄ in dry diethyl ether anokaramsey.edu. This method, while effective in reducing the ketone, can sometimes lead to mixtures of diastereomers, necessitating careful purification to isolate the desired this compound.

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers an alternative route for the reduction of ketone precursors. Nickel-based catalysts, such as Raney nickel (RaNi) and Ni/SiO₂, have been investigated for the hydrogenation of menthone and isomenthone (B49636) mixtures researchgate.netresearchgate.net. These catalysts, often modified with chiral ligands like (+)-tartaric acid, can influence the stereochemical outcome. For instance, catalysts modified with (+)-tartaric acid have been shown to favor the formation of (+)-neoisomenthol and (+)-neomenthol from an optically active mixture of (-)-menthone (B42992) and (+)-isomenthone researchgate.net. However, these reactions often require high temperatures and pressures and can result in isomerization of the starting materials or products, leading to complex mixtures of isomers researchgate.netresearchgate.net.

Table 1: Catalytic Hydrogenation of Menthone/Isomenthone Mixtures

| Catalyst | Substrate Mixture | Conditions | Key Products (Favored) | Reference |

| Raney Nickel (RaNi) | (-)-Menthone & (+)-Isomenthone | 2.7 MPa, 100 °C | (-)-Menthol, (+)-Neomenthol, (+)-Neoisomenthol | researchgate.net |

| Ni/SiO₂ | (-)-Menthone & (+)-Isomenthone | 2.7 MPa, 100 °C | (-)-Menthol, (+)-Neomenthol, (+)-Neoisomenthol | researchgate.net |

| Ni/SiO₂ modified with (+)-tartaric acid | (-)-Menthone & (+)-Isomenthone | High temperatures (180-200 °C), High pressure (120 bar) | (+)-Neomenthol, (+)-Neoisomenthol | researchgate.net |

| Ni-Mg-Al (6% and 12% Ni) with spinel structure | (-)-Menthone & (+)-Isomenthone | 2.7 MPa, 100 °C | (-)-Menthol (higher selectivity, lower conversion) | researchgate.net |

Control of Diastereoselectivity and Enantioselectivity

Achieving high diastereoselectivity and enantioselectivity in the synthesis of this compound is a significant challenge due to the presence of multiple chiral centers and the tendency for epimerization. Strategies to control stereochemistry include:

Chiral Catalysts: The use of chiral ligands in catalytic hydrogenation, such as (+)-tartaric acid with nickel catalysts, can direct the stereochemical outcome of the reduction researchgate.net. These catalysts interact with the substrate to favor the formation of specific isomers.

Enzyme Specificity: Biotransformations employing specific enzymes, such as reductases, can offer high stereoselectivity by recognizing and acting upon specific substrates and stereochemical configurations nih.govbiocrick.comresearchgate.net.

Substrate Modification: In some approaches, the substrate itself might be modified or used in a form that favors a particular reaction pathway, such as inclusion complexes with cyclodextrins, which can influence the stereochemical outcome of reductions researchgate.net.

Chemoenzymatic Synthesis and Biotransformations

Chemoenzymatic approaches combine chemical and enzymatic steps to leverage the high specificity and selectivity of enzymes for certain transformations.

Enzymatic Reduction of Ketone Precursors

Enzymes, particularly ketoreductases (KRs) or dehydrogenases, are adept at reducing carbonyl groups with high stereoselectivity. Research has identified enzymes from peppermint plants (Mentha piperita) that can reduce menthone and isomenthone. For instance, a menthol (B31143) dehydrogenase has been shown to reduce (+)-isomenthone to this compound nih.govresearchgate.net. Another study reported that a menthone:(+)-(3S)-neomenthol reductase could convert (+)-isomenthone to (+)-(3R)-neoisomenthol with 86% selectivity, alongside (+)-(3S)-isomenthol biocrick.com.

The use of isolated enzymes or whole-cell biotransformations offers a "green" alternative for producing specific monoterpenoids. For example, isopiperitenone (B1196671) reductase (IPR) has been used for the biotransformation of (-)-isopiperitenone (B1197589) to (+)-cis-isopulegone acs.orgacs.org. Subsequent chemical steps can then lead to menthone and isomenthone, which can be further processed.

Table 2: Enzymatic Reductions Relevant to this compound Synthesis

| Enzyme/System | Substrate | Product(s) | Selectivity/Yield | Reference |

| Menthol Dehydrogenase (from Mentha piperita) | (+)-Isomenthone | This compound | Specific reduction of (+)-isomenthone to this compound | nih.govresearchgate.net |

| Menthone:(+)-(3S)-neomenthol reductase (Mentha) | (+)-Isomenthone | (+)-(3R)-Neoisomenthol (86%), (+)-(3S)-isomenthol (14%) | High selectivity for (+)-(3R)-Neoisomenthol from (+)-isomenthone | biocrick.com |

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | (+)-cis-Isopulegone | Preparative scale conversion | acs.orgacs.org |

| Nicotiana tabacum Double-Bond Reductase (NtDBR) | (+)-Pulegone | (-)-Menthone and (+)-Isomenthone (55:45 ratio) | 94% conversion, 68% isolated yield (37% menthone, 31% isomenthone) | acs.orgacs.org |

Compound Name List:

this compound

(+)-Isomenthone

(-)-Menthone

(-)-Menthol

(+)-Neomenthol

(-)-Isomenthol

(+)-Neoisomenthol

(-)-Isopiperitenone

(+)-cis-Isopulegone

(+)-Pulegone

(+)-Isopulegol

Geranyl diphosphate (B83284)

Isopentenyl diphosphate (IPP)

Dimethylallyl pyrophosphate (DMAPP)

Engineered Microorganisms for Biosynthetic Production

The development of biotechnological routes for producing valuable chemicals like this compound is a significant area of research. Metabolic engineering and synthetic biology approaches aim to harness microorganisms as "biofactories" to synthesize these compounds.

One notable strategy involves using recombinant Escherichia coli (E. coli) extracts for the one-pot biotransformation of precursors into menthol isomers. Researchers have engineered E. coli to co-express key enzymes, such as an "ene"-reductase (NtDBR from Nicotiana tabacum) and menthone dehydrogenases (MMR and MNMR from Mentha piperita). This approach allows for the optimization of individual enzymatic steps and avoids issues related to the toxicity of monoterpenoids to host cells acs.orgresearchgate.net. For instance, a study reported the biosynthesis of (-)-menthol and (+)-neomenthol from pulegone (B1678340) using such engineered E. coli extracts, achieving moderate to high purity levels for the respective isomers researchgate.net.

Another avenue explores the de novo synthesis of menthol using Saccharomyces cerevisiae (yeast). This involves designing and constructing a synthetic metabolic pathway from glucose to (-)-menthol by introducing multiple exogenous enzymes involved in menthol synthesis. Enhancements to the mevalonate (B85504) pathway and dynamic regulation of farnesyl diphosphate synthase have been employed to improve precursor synthesis. While initial studies have successfully demonstrated the de novo synthesis of (-)-menthol in yeast, achieving high titers remains an ongoing research objective mdpi.comnih.gov.

Isolation and Purification from Stereoisomeric Mixtures

The synthesis of menthol isomers often results in complex mixtures containing this compound alongside other stereoisomers. Efficient separation and purification techniques are therefore crucial to obtain the desired compound in high purity.

Chromatographic Separation Techniques

Chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), plays a vital role in separating menthol stereoisomers. The use of chiral stationary phases (CSPs) is essential for resolving enantiomers and diastereomers nih.govcoresta.org.

Gas Chromatography (GC): Capillary GC with specific chiral stationary phases, such as β-cyclodextrin derivatives (e.g., per-O-methyl-β-cyclodextrin, PME-β-CD) and tandem chiral columns (e.g., CycloSil-B + BGB-175), has proven effective in separating the eight menthol stereoisomers, including this compound nih.govcoresta.org. Different stationary phases and column configurations offer varying degrees of resolution. For instance, a tandem chiral column setup has been reported to achieve baseline separation of all eight menthol enantiomers coresta.org. Carbowax 400 on Chromosorb P has also been identified as a suitable phase for separating menthol and menthone stereoisomers, including neoisomenthol (B150136) oup.comoup.com.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with chiral columns, is another powerful tool for isomer separation. Similar to GC, β-cyclodextrin derivatives are frequently used as chiral stationary phases in HPLC for menthol isomer analysis nih.gov.

Stereoselective Derivatization and Resolution via Lipase-Catalyzed Esterification/Hydrolysis

Enzymatic resolution using lipases offers a highly selective method for separating stereoisomers. Lipases catalyze the esterification or hydrolysis of specific enantiomers in a racemic mixture, allowing for their separation.

Lipase-Catalyzed Esterification: Racemic menthol mixtures can be subjected to esterification with various acyl donors (e.g., lauric acid, vinyl acetate (B1210297), butyric anhydride) in the presence of lipases, such as those from Candida rugosa (CRL) or Pseudomonas fluorescens google.comgoogle.comleffingwell.comgoogle.comresearchgate.netmdpi.comgoogle.comresearchgate.netscielo.brresearchgate.net. These enzymes exhibit enantioselectivity, preferentially esterifying one enantiomer over the other. For example, CRL has been shown to preferentially esterify (-)-menthol, yielding L-menthyl acetate with high enantiomeric excess (ee) google.comleffingwell.comgoogle.comresearchgate.netmdpi.comresearchgate.net. While the primary target is often (-)-menthol, research indicates that lipases can also be employed in strategies that indirectly aid in the isolation of other isomers like this compound by selectively reacting with other components in the mixture or by facilitating their separation after derivatization. For instance, studies have explored the esterification of racemic menthol mixtures, where the preferential esterification of (-)-menthol leaves other isomers, including potentially this compound, unreacted or less reacted, facilitating their subsequent isolation google.comleffingwell.comresearchgate.netresearchgate.netetsu.educsir.co.za.

Lipase-Catalyzed Hydrolysis: Conversely, lipases can also catalyze the hydrolysis of racemic menthyl esters. By selectively hydrolyzing a specific menthyl ester enantiomer, the corresponding alcohol can be released. This method has been demonstrated for the resolution of (-)-menthol from racemic menthyl laurate google.comgoogle.com. While direct studies focusing on the lipase-catalyzed hydrolysis of this compound esters are less prevalent in the provided search results, the principle of enantioselective hydrolysis by lipases is well-established for menthol isomers.

Stereochemical and Conformational Analysis of Neoisomenthol

Elucidation of Absolute Configuration

The precise determination of the absolute stereochemistry of (-)-Neoisomenthol is fundamental to its characterization. This involves identifying the spatial arrangement of its atoms, particularly at its chiral centers.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques play a pivotal role in establishing the stereochemical configuration of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H and ¹³C NMR, provides critical data through chemical shifts and spin-spin coupling constants (SSCCs). Coupling constants, such as ³JHH, are particularly sensitive to dihedral angles, offering insights into the relative stereochemistry of adjacent protons anokaramsey.edu. For instance, differences in ¹³C chemical shifts, especially for the prochiral methyl groups of the isopropyl substituent, can be correlated with experimental data and computational predictions to differentiate between isomers and assign configurations researchgate.net.

Optical rotation, measured as specific rotation ([α]D), is a direct indicator of a chiral molecule's enantiomeric excess and absolute configuration, often by comparison with known standards or through theoretical calculations mpg.deuni-marburg.deresearchgate.net. Reported values for this compound show a distinct optical activity, though the exact value can be solvent-dependent mpg.de. For example, a specific optical rotation of -22.5° in ethanol (B145695) has been noted, highlighting the importance of specifying the solvent and concentration for accurate comparisons researcher.life. While X-ray crystallography can provide definitive absolute configurations, it requires suitable crystalline derivatives and is not always feasible for all isomers mpg.de.

Computational Verification of Absolute Configuration

Computational chemistry methods, particularly Density Functional Theory (DFT), are indispensable tools for verifying experimentally determined absolute configurations researchgate.netuni-marburg.deontosight.ainih.gov. By calculating properties such as NMR chemical shifts, coupling constants, and optical rotation values, theoretical data can be directly compared with experimental results. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), have been used to predict ¹³C chemical shifts and conformational energies, aiding in the assignment of its stereochemistry researchgate.netmpg.de. These computational studies help to resolve ambiguities and provide strong evidence for the assigned absolute configuration, often confirming assignments derived from spectroscopic data uni-marburg.deresearchgate.net. For example, comparing calculated and experimental ¹³C NMR data has proven effective in differentiating between menthol (B31143) isomers, including neoisomenthol (B150136) researchgate.netmpg.de.

Conformational Landscape and Dynamics

The conformational analysis of this compound focuses on the preferred spatial arrangements of its atoms, particularly the cyclohexane (B81311) ring and its substituents, and how these arrangements change over time.

Chair Conformations and Inversion Barriers

Like most substituted cyclohexanes, this compound predominantly adopts chair conformations researchgate.netcdnsciencepub.comlscollege.ac.inaskthenerd.com. The stability of these chair forms is governed by the steric interactions of the substituents. In this compound, the relative orientation of the methyl, isopropyl, and hydroxyl groups dictates the preference for specific chair conformations. Studies suggest that this compound may exist in equilibrium between two chair conformations, with the isopropyl group generally preferring an equatorial position to minimize steric strain researchgate.netmpg.decdnsciencepub.comresearchgate.net. The energy difference between these chair conformers and the barrier to ring inversion (chair flip) are critical parameters in understanding its dynamic behavior lscollege.ac.inresearchgate.net. While specific inversion barrier values for this compound are not extensively detailed in the provided snippets, typical barriers for substituted cyclohexanes are in the range of 10-12 kcal/mol lscollege.ac.in. Some research indicates that neoisomenthol might exhibit a greater tendency towards non-chair conformations or a more flexible conformational landscape compared to other menthol isomers, potentially due to specific substituent arrangements researchgate.netmpg.de.

Influence of Solvent and Temperature on Conformational Equilibrium

The conformational equilibrium of this compound, like many flexible molecules, can be influenced by external factors such as solvent polarity and temperature mpg.deresearcher.life. Polar solvents or those capable of hydrogen bonding can stabilize certain conformers over others through solvation effects or direct hydrogen bond formation with the hydroxyl group mpg.deresearcher.lifempg.de. For example, protic solvents might stabilize conformers where the hydroxyl group is in a position that allows for favorable hydrogen bonding. Temperature variations can also alter the population distribution of conformers, as higher temperatures provide more thermal energy to overcome rotational barriers and explore different conformational states mpg.delscollege.ac.in. Studies have noted that the optical rotation of neoisomenthol exhibits a strong solvent dependence, suggesting a solvent-induced shift in the conformational equilibrium mpg.de.

Compound List:

this compound

Menthol

(-)-Isopulegol

(-)-Isomenthone

Analytical and Spectroscopic Characterization Methodologies for Neoisomenthol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic compounds, offering detailed information about the chemical environment of nuclei.

¹H NMR for Proton Chemical Shifts and Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the types of protons present in a molecule and their neighboring protons through chemical shifts and coupling constants hw.ac.uk. Chemical shifts, measured in parts per million (ppm), indicate the electronic environment of a proton, while coupling constants (J values), measured in Hertz (Hz), reveal information about the number and spatial arrangement of neighboring protons hw.ac.uk.

For (-)-neoisomenthol, ¹H NMR would reveal signals corresponding to the various protons in its cyclohexanol (B46403) ring and isopropyl and methyl substituents. The specific chemical shifts and coupling patterns are diagnostic of its stereochemistry. For instance, studies on menthol (B31143) diastereomers, including neoisomenthol (B150136), have used ¹H NMR to differentiate their structures, with coupling constants providing insights into conformational preferences researchgate.netanokaramsey.edu. The magnitude of coupling constants between protons on adjacent carbons typically falls within the range of 6-8 Hz for sp³-hybridized carbons libretexts.org.

¹³C NMR for Carbon Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule oregonstate.edu. Each unique carbon atom in this compound will give rise to a distinct signal, with its chemical shift indicating its electronic environment and hybridization oregonstate.edu. For example, carbons bearing hydroxyl groups or those adjacent to electron-withdrawing groups will typically appear at lower field (higher ppm values) oregonstate.edu.

Studies comparing menthol isomers have utilized ¹³C NMR to differentiate their structures, noting that the prochiral methyl groups of the isopropyl substituent exhibit distinct chemical shifts, aiding in stereochemical assignment mpg.de. For instance, the methyl groups in this compound have been reported to have ¹³C NMR chemical shifts at δ = 22.1 ppm and 23.8 ppm, contrasting with (-)-menthol .

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for resolving complex spectra and establishing detailed structural connectivity epfl.chwikipedia.org. These methods correlate signals from different nuclei, providing unambiguous assignments.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal proton-proton couplings, mapping out which protons are adjacent to each other through chemical bonds epfl.chwikipedia.orgprinceton.eduemerypharma.com. This helps in tracing the proton framework of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbons (¹H-¹³C one-bond correlations) epfl.chwikipedia.orgprinceton.eduemerypharma.com. This is invaluable for assigning specific proton signals to their corresponding carbon atoms in this compound.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns utdallas.edu. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed hmdb.ca.

The molecular ion (M⁺) peak in the mass spectrum of this compound corresponds to its molecular weight, which is 156.26 g/mol nih.govnih.gov. Fragmentation patterns, such as the loss of water or methyl groups, can provide further clues to its structure. For example, GC-MS analysis can provide retention indices that differentiate this compound from other isomers, such as (-)-menthol, with reported retention indices of 1190 for this compound on an HP-5MS column compared to 1179.7 for (-)-menthol .

Vibrational Spectroscopy

Vibrational spectroscopy techniques, primarily Infrared (IR) spectroscopy, are used to identify functional groups present in a molecule based on their characteristic absorption of infrared radiation utdallas.edututorchase.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds within a molecule utdallas.edututorchase.com. Each functional group absorbs IR radiation at specific frequencies, creating a unique spectral fingerprint tutorchase.com. For this compound, IR spectroscopy is expected to show characteristic absorption bands indicative of its hydroxyl (-OH) group and C-H stretching and bending vibrations.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in alcohols, often broadened due to hydrogen bonding libretexts.orgcore.ac.ukyoutube.com.

C-H Stretch: Aliphatic C-H stretching vibrations typically appear just below 3000 cm⁻¹, often in the range of 2850-2960 cm⁻¹ libretexts.orgcore.ac.uk.

C-O Stretch: The C-O stretching vibration in alcohols usually occurs in the fingerprint region, typically around 1050-1200 cm⁻¹ libretexts.org.

By analyzing these characteristic absorption bands, the presence of the alcohol functional group in this compound can be confirmed utdallas.edututorchase.comlibretexts.org.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides insights into the vibrational modes of a molecule, offering a unique spectral fingerprint for identification and structural analysis. While specific detailed Raman spectral assignments for this compound are not extensively detailed in the provided search results, Raman spectroscopy is a general technique used for molecular characterization by analyzing the scattering of light by molecular vibrations. Changes in polarizability during vibration make a mode Raman active libretexts.org. The technique can be applied to identify compounds based on their characteristic Raman spectra, which correspond to specific molecular vibrations such as C-H stretching or C-O stretching libretexts.orgnih.govhoriba.comthermofisher.com. For this compound, Raman spectroscopy would reveal a spectrum with peaks corresponding to its specific structural features, aiding in its identification within mixtures or complex samples.

Optical Rotation and Circular Dichroism for Chiral Purity

As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of polarized light. This property is quantified by its specific optical rotation, denoted as [α]D. Literature values for the specific optical rotation of (+)-neoisomenthol are reported as [α]D = +2.08° , and for this compound, it is -2.0° wikipedia.org. These measurements are crucial for confirming the enantiomeric identity and assessing the enantiomeric purity of the compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules odinity.comresearchgate.netbiorxiv.orgelte.hu. CD spectra provide information about the stereochemistry and conformation of chiral compounds. While specific CD spectral data for this compound are not detailed in the provided snippets, CD spectroscopy is a complementary technique to optical rotation for characterizing chiral purity and conformational aspects odinity.comresearchgate.netbiorxiv.org. It is particularly useful when dealing with compounds that have small optical rotations, where solvent effects can be significant mpg.de.

Table 1: Optical Rotation Values for Menthol Isomers

| Compound | Specific Optical Rotation ([α]D) | Reference |

|---|---|---|

| (+)-Neoisomenthol | +2.08° |

Chromatographic Methods for Purity and Stereoisomeric Composition

Chromatographic techniques are indispensable for assessing the purity of this compound and, critically, for separating it from its stereoisomers.

Gas Chromatography (GC) and Chiral GC

Gas Chromatography (GC) is widely used for the separation and analysis of volatile and semi-volatile compounds. The time it takes for a compound to elute from the GC column is known as its retention time (RT), which is influenced by the compound's interaction with the stationary and mobile phases, as well as its volatility chromatographytoday.comsavemyexams.com. While general GC methods can assess purity, separating stereoisomers like those of menthol requires specialized chiral stationary phases.

Chiral GC, utilizing columns with chiral stationary phases, is essential for resolving enantiomers and diastereomers mega.mi.itstuba.skcoresta.orgresearchgate.net. Studies have shown the successful separation of menthol isomers, including neoisomenthol, using chiral GC columns, such as those based on cyclodextrins mega.mi.itcoresta.orgsci-hub.se. For instance, tandem chiral column systems, like CycloSil-B and BGB-175, have been employed to achieve the separation of eight menthol optical isomers, including neoisomenthol coresta.org. These methods provide distinct retention times for each isomer, allowing for quantitative analysis of their composition mega.mi.itstuba.skcoresta.org.

Table 2: GC Column Examples for Menthol Isomer Separation

| Column Type(s) | Analyte(s) | Application | Reference |

|---|---|---|---|

| MEGA-DEX DET Beta (Chiral) | Nerolidol (+/-, cis, trans) | Chiral separation | mega.mi.it |

| MEGA-DEX DET Beta (Chiral) | Neomenthol (B8682525), Neoisomenthol, Isomenthol (B1236540) | Chiral separation | mega.mi.it |

| MEGA-DEX DAC Beta (Chiral) | Menthone, Isomenthone (B49636), Neomenthol, (Neo)Isomenthol | Chiral separation | mega.mi.it |

| MEGA-DEX DMT Beta (Chiral) | Menthols | Chiral separation | mega.mi.it |

| MEGA-DEX DAC Beta (Chiral) | Menthol, Isomenthol, Neomenthol, Neoisomenthol | Chiral separation | mega.mi.it |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another crucial technique for assessing the purity of this compound and separating it from impurities or related isomers. HPLC methods typically involve a stationary phase within a column and a mobile phase that carries the sample through the column. The separation is based on differential interactions between the analytes and the stationary/mobile phases chemrevlett.compensoft.netrasayanjournal.co.in.

For chiral separations, HPLC can utilize chiral stationary phases (CSPs) or employ derivatization techniques followed by standard HPLC analysis researchgate.netrasayanjournal.co.in. While specific HPLC methods detailing the separation of this compound from other menthol isomers are not explicitly provided in the search results, HPLC is a versatile tool for purity analysis chemrevlett.comru.nl. Methods involving reversed-phase HPLC with mobile phases like water/acetonitrile (B52724) gradients or methanol/acetic acid mixtures are common for analyzing related impurities and enantiomeric purity chemrevlett.comrasayanjournal.co.inru.nl. The development of validated HPLC methods is essential for ensuring the quality and purity of pharmaceutical ingredients and fine chemicals chemrevlett.comru.nl.

Table 3: General HPLC Method Parameters for Purity Analysis

| Technique | Mobile Phase Example | Column Example (General) | Detection Method | Application | Reference |

|---|---|---|---|---|---|

| HPLC | 0.1% TFA in water / 0.1% TFA in acetonitrile (gradient) | C18 reversed-phase | UV | Purity analysis, impurity profiling | ru.nl |

| HPLC | Methanol, glacial acetic acid, triethyl amine (ratio) | Chiral column | Not specified | Enantiomeric purity determination | chemrevlett.com |

Compound Name List

this compound

(+)-Neoisomenthol

Menthol

(+)-Menthol

(-)-Menthol

Isomenthol

(+)-Isomenthol

(-)-Isomenthol

Neomenthol

(+)-Neomenthol

(-)-Neomenthol

Menthone

Isomenthone

Menthylacetate

Nerolidol

Atorvastatin

Lenalidomide

Cardiazol

N-Allyl-N2-(31-trifluoromethylphenyl)amine

α-bromo-4-methoxyacetophenone

CuFeInTe3

NAA (N-acetylaspartate)

Ganglioside

Sulfatides

IL-6 (Interleukin-6)

PCB congeners (Polychlorinated biphenyls)

NODAGA-Exendin-4

[68Ga]Ga-NODAGA-Exendin-4

Ga-68

68Ge-breakthrough

Reactivity and Chemical Transformations of Neoisomenthol

Oxidation Reactions and Products

The oxidation of the secondary alcohol group in (-)-neoisomenthol to a ketone is a fundamental transformation. This reaction yields isomenthone (B49636), a valuable compound in its own right. Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on factors like desired yield, reaction conditions, and environmental considerations ("green chemistry").

Common oxidizing agents for this transformation include:

Potassium bromate (B103136) (KBrO₃) in an acidic medium. Kinetic studies have shown that the reaction stoichiometry involves three moles of neomenthol (B8682525) (a closely related isomer) being consumed for every one mole of potassium bromate, leading to the formation of menthone. researchgate.net

Calcium hypochlorite (B82951) (Ca(OCl)₂) is considered a "green" oxidizing agent because it is inexpensive and produces minimally hazardous byproducts like calcium chloride. emerginginvestigators.orgresearchgate.net This method is efficient for oxidizing (-)-menthol to (-)-menthone (B42992) and is applicable to its isomers. emerginginvestigators.org

Other reagents such as N-bromoacetamide, N-bromosaccharin, and various chromium(VI) and ruthenium(VI) complexes have also been employed for the oxidation of cyclic alcohols like neoisomenthol (B150136). researchgate.net

The primary product of the oxidation of this compound is isomenthone . The general reaction is depicted below:

This compound → Isomenthone

| Oxidizing Agent | Key Characteristics/Findings | Primary Product |

|---|---|---|

| Potassium bromate (KBrO₃) | Used in acidic medium; Stoichiometry of 3:1 alcohol to bromate. researchgate.net | Isomenthone |

| Calcium hypochlorite (Ca(OCl)₂) | Environmentally friendly ("green") reagent, high atom economy, produces CaCl₂ as a byproduct. emerginginvestigators.org | Isomenthone |

| Dess-Martin Periodinane (DMP) | Known for mild reaction conditions, suitable for synthesizing ketones from secondary alcohols. sigmaaldrich.com | Isomenthone |

| Tetrapropylammonium perruthenate (TPAP) | Mild, soluble, and can be used catalytically with a co-oxidant. sigmaaldrich.com | Isomenthone |

Esterification and Etherification Reactions

Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. These esters are significant in the flavor and fragrance industry. The reaction is typically catalyzed by an acid or, increasingly, by enzymes (lipases) for greater selectivity and milder conditions.

Enzymatic Esterification: Lipases, such as those from Candida rugosa, are effective catalysts for the esterification of menthol (B31143) isomers. dss.go.th These enzymatic methods can exhibit high enantioselectivity. dss.go.th For instance, the lipase-catalyzed esterification of a racemic menthol mixture showed that this compound was converted, albeit at a lower rate than (-)-menthol and (-)-isomenthol. google.com The reactivity in esterification is influenced by the stereochemistry of the hydroxyl group; equatorial hydroxyl groups generally react more readily than axial ones. youtube.com In neoisomenthol, the hydroxyl group is in an axial position, which can hinder the reaction rate compared to isomers like menthol where it is equatorial. youtube.com

Chemical Esterification: Traditional methods involve reacting this compound with carboxylic acids, acid anhydrides (like succinic or glutaric anhydride), or acyl chlorides in the presence of a catalyst. google.com For example, neoisomenthyl acetate (B1210297) is a common ester formed through this process. nih.govnist.gov

Etherification: The formation of ethers from this compound is less common than esterification but can be achieved. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method for ether synthesis. thieme.de Other modern methods, such as the reductive cross-coupling of ketones (like the product of neoisomenthol oxidation) with alcohols, provide alternative routes. thieme.de The biosynthesis of ethers is also a subject of study, highlighting nature's diverse strategies for forming ether bonds. rsc.org

| Reaction Type | Reagents/Catalysts | Products | Key Findings |

|---|---|---|---|

| Enzymatic Esterification | Lipases (e.g., from Candida rugosa), Fatty Acids | Neoisomenthyl esters (e.g., Neoisomenthyl laurate) | Offers high enantioselectivity; reaction rate is influenced by the axial position of the hydroxyl group. dss.go.thgoogle.comyoutube.com |

| Chemical Esterification | Carboxylic Acids, Anhydrides (e.g., Glutaric anhydride), Acyl Chlorides | Neoisomenthyl esters (e.g., Neoisomenthyl acetate) | A standard method for producing esters used in flavor and fragrance applications. google.com |

| Etherification | Alkyl halides (Williamson synthesis), Reductive cross-coupling reagents | Neoisomenthyl ethers | Less common than esterification but achievable through various synthetic routes. thieme.de |

Dehydration and Rearrangement Pathways

Under acidic conditions and heat, this compound can undergo dehydration (elimination of a water molecule) to form alkenes. The primary products of this elimination reaction are p-menthenes. The specific isomer of p-menthene formed depends on the reaction conditions and the stereochemistry of the starting alcohol, following Zaitsev's rule, which predicts the formation of the most substituted (most stable) alkene.

Due to the stereochemistry of this compound, the elimination process can lead to a mixture of alkene isomers. Rearrangements of the carbocation intermediate formed during the reaction are also possible, potentially leading to a more complex product mixture.

Stereospecific and Stereoselective Reactions

The chiral nature of this compound makes it a useful substrate in stereospecific and stereoselective reactions. Its well-defined stereocenters can direct the stereochemical outcome of reactions at other sites in the molecule.

For example, in enzymatic resolutions, the reaction rate often differs significantly between stereoisomers. Lipase (B570770) from C. rugosa shows different selectivity towards the various menthol isomers, allowing for their separation. google.com The order of selectivity for one lipase was found to be: (-)-menthol > (-)-isomenthol > (-)-neoisomenthal > (-)-neomenthol. google.com This stereoselectivity is crucial for industrial processes that require optically pure isomers.

Participation in Complex Organic Reaction Sequences

This compound and its derivatives serve as chiral building blocks or starting materials in the synthesis of more complex molecules. The chiral backbone of the neoisomenthol structure can be incorporated into a larger target molecule, imparting a specific stereochemistry.

Its transformation products, such as isomenthone, are also versatile intermediates. For instance, isomenthone can be a precursor in the synthesis of other valuable terpenoids or be used as a chiral auxiliary to control the stereochemistry of subsequent reactions. The hydrogenation of isomenthone, which can be formed from thymol, leads to isomenthol (B1236540) and neoisomenthol, highlighting its role in synthetic pathways for menthol isomers. d-nb.info

Biological Activity and Mechanistic Insights of Neoisomenthol Non Human Clinical Focus

Modulation of Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that play crucial roles in sensing various stimuli, including temperature, mechanical stress, and chemical compounds. The TRPM8 (Transient Receptor Potential Melastatin 8) channel, often referred to as the cold and menthol (B31143) receptor, is a key target for menthol and its isomers.

Menthol and its various stereoisomers are known activators of the TRPM8 channel, mediating the sensation of coolness. Studies comparing different menthol stereoisomers have revealed significant differences in their potency and efficacy at TRPM8. While (-)-menthol is the most potent natural activator, other isomers, including (+)-neoisomenthol, exhibit varied interactions.

Research indicates that (+)-neoisomenthol elicits a less intense cooling sensation and possesses higher cooling thresholds compared to (-)-menthol nih.govnih.gov. Functional studies using patch-clamp recordings have shown that (+)-neoisomenthol, along with other isomers like (+)-neomenthol, can lead to reduced maximum open probability (Po_max) and increased dissociation constants (Kd) at the TRPM8 channel, particularly under specific voltage conditions. These findings suggest a lower efficacy and affinity for TRPM8 activation compared to (-)-menthol nih.gov.

Table 1: Comparative TRPM8 Activation by Menthol Stereoisomers

| Stereoisomer | Relative Cooling Sensation/Threshold | TRPM8 Activation Efficacy/Potency (Relative to (-)-menthol) | Binding Energy (R.E.U.) | Primary Interaction Site (Hypothesized) |

| (-)-Menthol | Low threshold, intense | Potent activator (Baseline) | -16.20 ± 0.19 | S3 (Hydroxyl), S4 (Isopropyl) helices |

| (+)-Neoisomenthol | Higher threshold, less intense | Reduced efficacy, lower affinity | -14.99 ± 0.07 | S3 (Hydroxyl), S4 (Isopropyl) helices |

| (+)-Neomenthol | Higher threshold | Reduced efficacy, lower affinity | -13.80 ± 0.12 | S3 (Hydroxyl), S4 (Isopropyl) helices |

| (-)-Neoisomenthol | Not specified | Not directly specified in comparative studies | Not specified | Not specified |

Note: Data for this compound's specific TRPM8 activation parameters is limited in the provided literature, but it is recognized as a stereoisomer with distinct interaction properties.